molecular formula C23H16ClNO2S B2945924 Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate CAS No. 339102-97-5

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate

Cat. No.: B2945924
CAS No.: 339102-97-5
M. Wt: 405.9
InChI Key: OBROUCWJTFINQW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate is a structurally complex molecule featuring a benzoate ester core linked via a sulfanyl (-S-) group to a 3-(4-chlorophenyl)quinolin-2-yl moiety. The sulfanyl bridge and ester group contribute to its chemical reactivity and solubility profile, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)quinolin-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2S/c1-27-23(26)18-7-3-5-9-21(18)28-22-19(15-10-12-17(24)13-11-15)14-16-6-2-4-8-20(16)25-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBROUCWJTFINQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.

Scientific Research Applications

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Benzoate Esters with Heterocyclic Sulfanyl Groups

Example Compound : Methyl 2-((4-(benzamido)phenyl)sulfanyl)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate

  • Core Structure: Tetrahydro-pyrimidine (vs. quinoline in the target compound).
  • Substituents: A benzamido-phenyl group replaces the 4-chlorophenyl-quinoline moiety.
  • The benzamido group introduces hydrogen-bonding capabilities, which may enhance solubility compared to the hydrophobic 4-chlorophenyl group.
  • Synthesis: Both compounds involve multi-step condensation reactions, but the target compound’s quinoline synthesis likely requires more stringent cyclization conditions .

Sulfonyl Urea-Based Pesticide Derivatives

Example Compounds :

  • Metsulfuron methyl ester (Triazine core)
  • Triflusulfuron methyl ester (Triazine core with trifluoroethoxy substituent)
  • Ethametsulfuron methyl ester (Triazine core with ethoxy and methylamino groups)
Compound Name Core Structure Substituents Key Functional Groups Application Reference
Target Compound Quinoline 4-chlorophenyl, sulfanyl benzoate Sulfanyl, ester Not specified -
Metsulfuron methyl ester Triazine Methoxy, methyl Sulfonyl urea, ester Herbicide
Ethametsulfuron methyl ester Triazine Ethoxy, methylamino Sulfonyl urea, ester Herbicide
  • Structural and Functional Contrasts: Core: Triazine-based pesticides rely on sulfonyl urea groups for herbicidal activity, targeting acetolactate synthase (ALS) in plants. The target compound’s quinoline core lacks this mechanism. Electron Effects: Sulfonyl groups (-SO₂-) in pesticides are strongly electron-withdrawing, enhancing urea reactivity, whereas the sulfanyl (-S-) group in the target compound is less polar, possibly favoring hydrophobic interactions .

Chlorophenyl-Containing Compounds

Example Compound: Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

  • Substituent: 4-chlorophenoxy group (vs. 4-chlorophenyl in the target compound).
  • Application : Fungicide, targeting cytochrome P450 enzymes in fungi.
  • Comparison: The 4-chlorophenyl group in both compounds enhances lipophilicity, aiding membrane penetration. However, the target compound’s direct attachment to quinoline may stabilize aromatic interactions in biological targets, unlike the ether linkage in triadimefon .

Research Findings and Implications

Structural Determinants of Activity

  • Quinoline vs. Triazine/Pyrimidine: The quinoline core’s aromaticity and planar structure may facilitate intercalation or binding to enzymes like kinases, whereas triazine derivatives rely on sulfonyl urea groups for herbicidal activity .
  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl group’s lower polarity compared to sulfonyl may reduce metabolic degradation, enhancing the target compound’s bioavailability .

Substituent Effects

  • This substituent is shared with fungicides like triadimefon but differs in linkage chemistry .
  • Ester Group : Enhances solubility in organic solvents, aiding synthetic manipulation. In pesticides, ester groups are often hydrolyzed in vivo to active acids, a pathway that may also apply to the target compound .

Biological Activity

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate is a complex organic compound that features a quinoline ring, a chlorophenyl group, and a benzoate ester. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 339102-97-5
  • Molecular Formula : C23H16ClNO2S
  • Molecular Weight : 415.89 g/mol

Structural Characteristics

The compound's structure includes:

  • A quinoline moiety , which is known for various biological activities.
  • A chlorophenyl group , which can enhance biological interactions due to halogen bonding.
  • A benzoate ester , which may influence solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, quinoline derivatives have been evaluated for their antibacterial and antifungal properties, showing effectiveness against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Several studies have focused on the anticancer potential of quinoline derivatives. For example, some compounds have demonstrated significant cytotoxicity against different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of critical pathways such as sirtuins and cyclooxygenase enzymes .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit COX-2 and iNOS, leading to reduced inflammation and tumor growth .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .

Case Studies

  • Anticancer Evaluation :
    • A study evaluated various quinoline derivatives against cancer cell lines, revealing that specific substitutions on the quinoline ring significantly influenced their cytotoxicity. Compounds with the chlorophenyl group often showed enhanced activity compared to their non-substituted counterparts .
  • Antimicrobial Assessment :
    • In vitro tests demonstrated that certain quinoline derivatives exhibited broad-spectrum antimicrobial activity. This was particularly noted against Gram-positive bacteria, reinforcing the potential of this compound in therapeutic applications .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundModerateHighCOX inhibition
Methyl 2-{[3-(4-bromophenyl)quinolin-2-yl]sulfanyl}benzoateLowModerateUnknown
Methyl 2-{[3-(4-fluorophenyl)quinolin-2-yl]sulfanyl}benzoateHighHighSirtuin inhibition

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